molecular formula C9H18ClNO B2651667 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride CAS No. 1909348-52-2

3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride

Cat. No. B2651667
CAS RN: 1909348-52-2
M. Wt: 191.7
InChI Key: MWBZTJHOCHLOPV-UHFFFAOYSA-N
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Description

3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is a chemical compound with the CAS Number: 1909348-52-2 . It has a molecular weight of 191.7 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H . The InChI key is MWBZTJHOCHLOPV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of 8-oxa-2-azaspiro[4.5]decane involves reactions with compounds containing pharmacophoric groups . The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 191.7 .

Scientific Research Applications

Crystal Structure and Synthesis

  • Synthesis and Crystal Structure : The compound 4-(dichloroacetyl)-1-oxa-4-azaspiro[4. 5] decane, related to the target compound, was synthesized and its crystal structure analyzed, revealing a chiral nature and a chair conformation of the cyclohexyl ring (Wen, 2002).

Biological Activity and Applications

  • Potential Biological Activities : Compounds like 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane, which include the target compound's structural features, have significant biological activities, making them important targets for chemical synthesis (Sinibaldi & Canet, 2008).

Pharmacological Studies

  • Muscarinic Receptor Agonist : YM796, a compound structurally related to 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride, exhibits M1 agonistic activity and has been explored for its potential to ameliorate cognitive impairment (Wanibuchi et al., 1994).

Structural Studies

  • Spiro Lactam-Lactones : Research on 3-methyl-2-oxa-6-azaspiro[4.5]decane-1,7-dione, a structurally similar compound, showed that its lactone rings adopt an envelope conformation, with molecules joined through hydrogen bonds (Zukerman-Schpector et al., 1999).

Drug Discovery Modules

  • Multifunctional Modules for Drug Discovery : Novel thia/oxa-azaspiro[3.4]octanes, including structures similar to the target compound, have been synthesized to act as multifunctional and structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).

Synthesis Techniques

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane : A convenient synthesis method for 8-oxa-2-azaspiro[4.5]decane, closely related to the target compound, has been developed, highlighting its potential for producing biologically active compounds (Ogurtsov & Rakitin, 2020).

Mechanism of Action

While the specific mechanism of action for 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is not mentioned in the search results, synthesized 8-oxa-2-azaspiro[4.5]decane derivatives have exhibited biological activity . They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation, and as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound is promising for the production of important biologically active compounds . It is being studied for its potential use in the treatment of various diseases and disorders .

properties

IUPAC Name

3-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBZTJHOCHLOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCOCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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